molecular formula C13H16F4N2 B7936516 N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine

N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine

Cat. No.: B7936516
M. Wt: 276.27 g/mol
InChI Key: GFDFCWPXWMBCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine is an organic compound that features a trifluoromethyl group and a fluorine atom on a benzyl ring, attached to a pyrrolidin-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluorine groups can enhance binding affinity and selectivity, potentially leading to more effective biological activity. The exact pathways and targets would depend on the specific application and further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine is unique due to the combination of a trifluoromethyl group and a fluorine atom on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-N-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F4N2/c1-19(11-4-5-18-7-11)8-9-2-3-10(14)6-12(9)13(15,16)17/h2-3,6,11,18H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDFCWPXWMBCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=C(C=C1)F)C(F)(F)F)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.